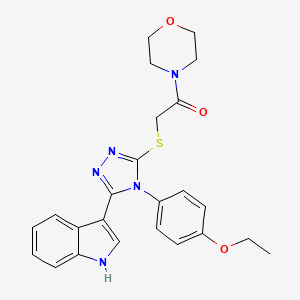
2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone is a useful research compound. Its molecular formula is C24H25N5O3S and its molecular weight is 463.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone is a compound of interest due to its potential biological activities. This compound features a unique molecular structure that combines elements from triazole and indole chemistry, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is C24H25N5O2S with a molecular weight of approximately 447.56 g/mol. The presence of the morpholine group enhances its solubility and biological activity.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. A study highlighted that derivatives of 1,2,4-triazoles demonstrated antifungal activity against several human pathogenic fungi. The minimum inhibitory concentration (MIC) values ranged from 0.0156 to 0.5 μg/mL for effective compounds .
Table 1: Antifungal Activity of Triazole Derivatives
| Compound Type | Target Pathogen | MIC (μg/mL) |
|---|---|---|
| Triazole derivative | Candida albicans | 0.0156 |
| Triazole derivative | Aspergillus fumigatus | 0.5 |
| Morpholine-containing triazoles | Various fungi | 0.125 - 8 |
Anticancer Activity
The indole and triazole components are also associated with anticancer properties. Compounds with these structural features have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
A recent study reported that certain triazole derivatives exhibited selective cytotoxicity against cancer cell lines, suggesting potential as anticancer agents .
Anti-inflammatory and Analgesic Effects
The compound's structure suggests it may possess anti-inflammatory and analgesic properties. Research into similar triazole compounds has shown effectiveness in reducing inflammation and pain in animal models .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of similar compounds:
- Synthesis of Triazole Derivatives : A study synthesized various 1,2,4-triazole derivatives and evaluated their antifungal activity against common pathogens like C. albicans and A. fumigatus. The results indicated enhanced efficacy compared to standard antifungal agents .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications on the triazole ring significantly affect biological activity. For example, substituents at specific positions on the indole ring can enhance antifungal potency .
- In Vivo Studies : Animal studies using forced swimming tests have shown that certain triazole derivatives exhibit actoprotective effects, indicating potential for use in treating mood disorders .
属性
IUPAC Name |
2-[[4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3S/c1-2-32-18-9-7-17(8-10-18)29-23(20-15-25-21-6-4-3-5-19(20)21)26-27-24(29)33-16-22(30)28-11-13-31-14-12-28/h3-10,15,25H,2,11-14,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHQSSQRKPHLKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3CCOCC3)C4=CNC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














